6,7-Dimethylquinoxalin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6,7-dimethylquinoxalin-2-amine |
InChI |
InChI=1S/C10H11N3/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
VNLMTPRIFVFRMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1C)N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)N |
Origin of Product |
United States |
Computational and Theoretical Investigations of 6,7 Dimethylquinoxalin 2 Amine and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational studies on quinoxaline (B1680401) derivatives, providing detailed information about their electronic structure and properties. These methods, rooted in quantum mechanics, allow for the precise calculation of molecular orbitals, charge distributions, and other key electronic parameters.
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic properties of quinoxaline systems. DFT calculations, particularly using the B3LYP functional with various basis sets such as 6-311G, are frequently employed to determine optimized geometries and electronic parameters. For quinoxaline derivatives, DFT is used to analyze parameters that provide insights into their chemical behavior. Studies on related quinoxaline structures demonstrate the utility of DFT in understanding their molecular optoelectronic and quantum chemical properties. researchgate.net
Theoretical studies on quinoxalinone derivatives, which are structurally similar to 6,7-Dimethylquinoxalin-2-amine, have utilized DFT to explore their spectroscopic properties and corrosion inhibition potential. These studies often involve calculations in both vacuum and solvent environments to understand the influence of the medium on molecular properties. researchgate.net
While DFT is widely used, ab initio and semi-empirical methods also play a role in the computational analysis of heterocyclic compounds. Ab initio methods, which are based on first principles without empirical parameterization, offer high accuracy but are computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. researchgate.net Although specific ab initio studies on this compound are not prevalent in the literature, the principles of these methods are foundational to the more commonly applied DFT approaches.
A primary goal of quantum chemical calculations is the prediction of the electronic structure and related properties of molecules. For this compound and its analogues, this includes the analysis of frontier molecular orbitals and the distribution of electronic charge across the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. youtube.comwikipedia.org
For quinoxaline derivatives, DFT calculations are commonly used to determine the energies of the HOMO and LUMO. researchgate.net For instance, in a study on the parent quinoxaline molecule, the HOMO-LUMO energy gap was calculated to be -0.36273 eV, indicating a soft molecule with higher reactivity. unipa.it The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies of Quinoxaline Analogues
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Quinoxaline | DFT/B3LYP/6-31G** | - | - | -0.36273 |
Note: Specific values for this compound are not available in the cited literature; the table reflects data for related structures.
The distribution of electron density within a molecule is fundamental to its chemical and physical properties. Quantum chemical calculations can provide detailed information on charge distribution, often visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack, respectively.
Prediction of Electronic Structure and Properties
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with their environment.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in medicinal chemistry for understanding how a ligand might interact with a biological target. For example, molecular modeling studies have been conducted on 6,7-dimethyl quinoxaline analogues to investigate their potential as kinase inhibitors for Alzheimer's therapeutics. nih.gov These studies often involve docking the quinoxaline derivatives into the active site of a target protein to predict binding affinities and interaction modes. nih.gov
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations can provide information on the conformational changes of a molecule and its interactions with solvent molecules or other entities over time. For quinoxaline derivatives, MD simulations have been used to study their binding stability within the active sites of enzymes, providing a more dynamic picture of the interactions predicted by molecular docking. ekb.eg
Conformational Analysis and Torsional Profiles
Computational studies on analogous amino-substituted heterocyclic systems suggest that the amino group is likely to be nearly coplanar with the aromatic ring to maximize resonance stabilization. The torsional profile, which describes the energy changes associated with the rotation around this bond, would likely show a significant energy barrier for conformations where the amino group is perpendicular to the ring. The presence of the methyl groups at the 6 and 7 positions is not expected to directly impose significant steric hindrance on the 2-amino group, allowing it to adopt a conformation that optimizes electronic delocalization.
In a broader context, the conformational analysis of related, more complex quinoxaline derivatives, such as the food mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has been performed to understand its interaction with DNA. These studies utilize molecular mechanics and energy minimization to explore the flexible torsion angles that dictate the orientation of the exocyclic amino group and its adducts. nih.gov Such analyses reveal a variety of possible conformations, including those that position the exocyclic group within the major or minor grooves of DNA, highlighting the conformational flexibility inherent in such substituted quinoxaline systems. nih.gov
Table 1: Predicted Torsional Profile Data for the C2-N Bond in this compound
| Dihedral Angle (H-N-C2-C3) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.0 | Planar (Minima) |
| 90° | High | Perpendicular (Maxima) |
| 180° | 0.0 | Planar (Minima) |
Note: This table represents a qualitative prediction based on the principles of resonance stabilization in analogous aromatic amines. Actual energy values would require specific quantum chemical calculations.
Intermolecular Interactions
The molecular structure of this compound facilitates a range of intermolecular interactions that are critical for its solid-state packing and interactions in a biological context. The primary amino group is a potent hydrogen bond donor, while the nitrogen atoms within the pyrazine (B50134) ring act as hydrogen bond acceptors.
These characteristics allow for the formation of robust hydrogen-bonding networks. For instance, in the crystalline state, it is anticipated that molecules of this compound would form dimers or extended chains through N-H···N hydrogen bonds. nih.govnih.gov This is a common motif observed in the crystal structures of many amino-substituted nitrogen heterocycles. nih.gov
Theoretical Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory. This theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org
In this compound, the presence of the electron-donating amino and dimethyl groups on the benzene (B151609) ring significantly influences the energy and distribution of the frontier orbitals. These substituents increase the energy of the HOMO and concentrate its electron density on the quinoxaline ring system. A higher HOMO energy suggests that the molecule is a good electron donor and is thus more susceptible to attack by electrophiles.
Conversely, the LUMO is distributed over the pyrazine part of the quinoxaline ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. fiveable.me Electron-donating groups, like the amino and methyl substituents, tend to decrease this energy gap, which generally correlates with higher reactivity.
The regioselectivity of electrophilic attack can be predicted by examining the locations of the highest electron density in the HOMO. For nucleophilic attack, the sites with the largest coefficients in the LUMO are the most probable targets. Computational studies on related quinoxaline derivatives have employed Density Functional Theory (DFT) to analyze these quantum chemical descriptors and predict sites of reactivity. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties
| Molecular Orbital | Predicted Energy Range (eV) | Key Contributing Groups | Implication for Reactivity |
| HOMO | -5.0 to -6.0 | Amino group, Dimethyl-substituted benzene ring | Susceptibility to electrophilic attack |
| LUMO | -1.0 to -2.0 | Pyrazine ring | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 3.0 to 5.0 | Entire molecule | Overall chemical reactivity |
Note: These energy ranges are estimations based on typical values for similar aromatic amines and would need to be confirmed by specific calculations for this compound.
Computational Estimation of Dissociation Constants (pKa)
The dissociation constant (pKa) is a fundamental property that describes the acidity or basicity of a compound. For this compound, the pKa value is associated with the protonation of the basic nitrogen atoms. The quinoxaline scaffold itself is a weak base, with a reported pKa of 0.56 for the parent molecule. mdpi.com
Computational methods provide a powerful tool for estimating pKa values, especially for novel compounds where experimental data is lacking. These methods typically involve calculating the Gibbs free energy change for the protonation reaction in a solvent, often using a thermodynamic cycle. mdpi.com Quantum mechanical calculations, such as those based on DFT, are employed to determine the energies of the neutral and protonated species in both the gas phase and in solution, with the solvent effects being modeled using continuum solvation models like COSMO or SMD. mdpi.comresearchgate.net
For this compound, the electron-donating amino and methyl groups are expected to increase the electron density on the quinoxaline ring nitrogens, thereby increasing their basicity and leading to a higher pKa value compared to the unsubstituted quinoxaline. The primary amino group is also a basic site. Predicting which nitrogen is more basic (the ring nitrogen or the exocyclic amino nitrogen) requires careful computational analysis of the relative stabilities of the corresponding protonated forms. Isodesmic reactions, where the pKa is calculated relative to a structurally similar compound with a known pKa, can also be employed to improve the accuracy of the prediction. acs.org
Applications in Materials Science and Functional Materials Development
Quinoxaline (B1680401) Derivatives as Electron Transport Materials
Quinoxaline derivatives are fundamentally electron-deficient heterocyclic compounds, a characteristic that makes them inherently suitable for use as electron transport materials (ETMs) and n-type semiconductors in organic electronic devices. Their structural versatility allows for extensive modification to fine-tune properties for specific applications. The ability to readily accept and transport electrons is crucial for the functionality of numerous organic semiconductor devices, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The performance of these devices is critically dependent on the efficient movement of charge carriers through the constituent materials.
The utilization of quinoxaline derivatives as ETMs is largely governed by the nature of the functional groups attached to the core structure. These substituents dictate the material's energy levels, charge carrier mobility, and stability. While the quinoxaline core has been explored for both hole and electron transport, its electron-deficient nature has led to significant research into its potential as an ETM, exhibiting desirable characteristics such as high electron mobility and efficient charge transfer.
The substitution pattern on the quinoxaline ring is a critical factor in determining the charge transport characteristics of the resulting material. Substituents can influence molecular packing in the solid state and modulate the electronic landscape, both of which directly impact charge carrier mobility. The introduction of methyl groups, which are weakly electron-donating, at the 6 and 7 positions of the quinoxaline core is expected to raise the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—compared to an unsubstituted quinoxaline.
While extensive research has focused on the effects of electron-withdrawing groups like fluorine or cyanide at these positions to enhance electron mobility by lowering LUMO levels, the specific quantitative impact of 6,7-dimethyl substitution on charge carrier mobility is less documented. However, theoretical principles suggest that these methyl groups can influence intermolecular charge transfer (ICT) transitions. In a study comparing a polymer featuring a 6,7-dimethyl- nih.govdtu.dknih.govthiadiazolo[3,4-g]quinoxaline unit to an analogue with a fused terachlorobenzene ring, significant changes in bandgap, electron affinity, and spin density delocalization were observed, highlighting the profound impact of the substitution pattern on the material's electronic configuration and potential for charge transport. google.com The strategic placement of such groups can alter the crystalline packing and intermolecular interactions, which are paramount for efficient charge hopping between adjacent molecules in a solid-state device.
One of the most powerful strategies in the design of organic semiconductors is the ability to tune frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, the energy bandgap. Functionalization of the quinoxaline core is a primary method for achieving this. The electronic nature of substituents on the benzene (B151609) ring of the quinoxaline moiety has a pronounced effect on the energy levels.
Introducing strong electron-withdrawing groups, such as cyanide (CN) or fluorine (F), at the 6 and 7 positions has been shown to be an effective strategy for lowering the LUMO level. google.com This down-shifting of the LUMO enhances electron injection and transport capabilities, which is highly desirable for n-type materials. google.com For instance, copolymers incorporating a 6,7-dicyanoquinoxaline moiety demonstrated significantly lowered LUMO levels, which improved charge separation by reducing exciton (B1674681) binding energy. google.com
Conversely, the presence of electron-donating methyl groups at the 6,7-positions would be expected to have an opposing effect, raising the HOMO and LUMO energy levels. This ability to bidirectionally tune the energy levels—lowering them with withdrawing groups and raising them with donating groups—showcases the versatility of the quinoxaline scaffold. This precise control allows for the meticulous alignment of energy levels between different layers in a multilayer organic electronic device, which is essential for minimizing energy barriers and maximizing device efficiency. By combining substitutions at the 6,7-positions with various functional groups at the 2,3-positions, researchers can develop a vast library of materials with tailored bandgaps and energy levels for a wide array of applications.
Organic Electronic Devices
The tunable properties of quinoxaline derivatives make them highly attractive for integration into various organic electronic devices. Their function can be adapted from being an electron acceptor in solar cells to an n-type semiconductor in transistors or a component of the emissive layer in OLEDs.
In the realm of photovoltaics, quinoxaline derivatives have been successfully employed as non-fullerene acceptors (NFAs) in OSCs and as sensitizers or auxiliary acceptors in DSSCs. google.com Their strong electron-accepting nature facilitates efficient charge separation at the donor-acceptor interface in OSCs.
A specific example involves the functionalization of C60 fullerenes with a 6,7-dimethylquinoxaline (B1295950) derivative, namely 2,3-bis(5-tert-butylthiophen-2-yl)-6,7-dimethylquinoxaline. Two novel fullerene derivatives, TQMA (a monoadduct) and TQBA (a bisadduct), were synthesized and used as electron acceptors in bulk heterojunction OSCs with poly(3-hexylthiophene) (P3HT) as the donor. These devices exhibited high open-circuit voltages (Voc) of 0.76 V for the TQMA-based device and 0.84 V for the TQBA-based device, which were significantly higher than that of a standard fullerene acceptor (PCBM). frontiersin.org The elevated Voc values were attributed to the higher LUMO energy levels of the quinoxaline-functionalized fullerenes. frontiersin.org
| Acceptor Material | Donor Material | Open-Circuit Voltage (Voc) [V] | Reference |
|---|---|---|---|
| TQMA | P3HT | 0.76 | frontiersin.org |
| TQBA | P3HT | 0.84 | frontiersin.org |
In DSSCs, the quinoxaline moiety can be incorporated into organic sensitizer (B1316253) dyes, typically in a donor-π-acceptor (D-π-A) structure. The quinoxaline unit acts as a potent electron acceptor, enhancing the intramolecular charge transfer upon photoexcitation and facilitating efficient electron injection into the semiconductor's (e.g., TiO₂) conduction band. google.com While specific performance data for DSSCs using 6,7-dimethylquinoxaline-2-amine based dyes are not widely reported, the fundamental properties of the quinoxaline core suggest their strong potential in this application.
The development of stable and efficient n-type (electron-transporting) semiconductors is crucial for realizing complementary circuits in organic electronics, which require both p-type and n-type transistors. The inherent electron deficiency of the quinoxaline core makes its derivatives prime candidates for n-type channel materials in OFETs. The performance of an OFET is largely characterized by the charge carrier mobility (µ), which quantifies how quickly charges can move through the semiconductor layer.
Achieving high electron mobility requires materials with low-lying LUMO levels for efficient electron injection and a molecular structure that promotes ordered packing in the solid state to facilitate intermolecular charge transport. Functionalization of the quinoxaline core is key to achieving these properties. While high electron mobilities have been reported for various organic semiconductors, specific studies detailing the performance of 6,7-dimethylquinoxaline-2-amine derivatives in OFETs are limited. However, the broader class of quinoxaline-based polymers and small molecules has been investigated, demonstrating the potential of this structural family in transistor applications. Further molecular engineering, potentially leveraging the electronic influence of the 6,7-dimethyl groups in conjunction with other substitutions, could lead to the development of high-performance n-type OFETs.
Quinoxaline derivatives are extensively used in the development of advanced OLEDs, particularly as components in emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency in devices without the need for heavy metals like iridium or platinum.
TADF emitters are typically designed with a donor-acceptor (D-A) architecture to spatially separate the HOMO and LUMO. This separation leads to a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The electron-deficient quinoxaline unit serves as an excellent acceptor moiety in these D-A structures. When combined with a suitable electron donor, the resulting molecule can have a ΔEST small enough to allow for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state via thermal energy, followed by light emission (delayed fluorescence).
While numerous quinoxaline-based TADF emitters have been reported with high external quantum efficiencies (EQEs), specific examples incorporating the 6,7-dimethylquinoxaline-2-amine scaffold are not prevalent in the literature. nih.govbeilstein-journals.org However, the principles of TADF emitter design suggest that this core could be highly effective. The electron-donating methyl groups at the 6 and 7 positions would modulate the acceptor strength of the quinoxaline core, providing a tool to fine-tune the ΔEST and the emission color when paired with various donor units. This highlights a promising area for future research in developing novel, efficient TADF emitters for next-generation displays and lighting.
Development of Sensors and Chemosensors
The quinoxaline scaffold, a key feature of 6,7-Dimethylquinoxalin-2-amine, is a prominent structural motif in the development of optical chemosensors. mdpi.com These sensors are designed to detect a variety of analytes, including metal cations, anions, and small molecules, through observable changes in their optical properties, such as color or fluorescence. mdpi.comroyalsocietypublishing.org The inherent electron-deficient nature of the quinoxaline ring system, combined with the ease of functionalization, allows for the fine-tuning of its electronic and photophysical characteristics for specific sensing applications. mdpi.comresearchgate.net
Derivatives of quinoxaline have been successfully employed as colorimetric and ratiometric sensors for detecting metal ions like Fe³⁺, Cu²⁺, and Ni²⁺. royalsocietypublishing.orgarabjchem.orgnih.gov For instance, certain quinoxaline-based compounds exhibit a clear color change from colorless to yellow in the presence of Fe³⁺ ions, enabling naked-eye detection. arabjchem.org Others show a fluorescence quenching response specifically towards Cu²⁺ ions. arabjchem.org The development of these sensors is critical for environmental monitoring and biomedical diagnostics, as imbalances in these metal ions can lead to various health disorders. arabjchem.orgnih.gov Furthermore, quinoxaline derivatives have been utilized as effective pH indicators and for detecting volatile amines, which are key markers of food spoilage. mdpi.commdpi.com
Design Principles for Quinoxaline-Based Probes
The design of effective quinoxaline-based sensors hinges on modulating the intramolecular charge transfer (ICT) characteristics of the molecule. This is typically achieved by creating a "push-pull" system, where electron-donating groups (the "push") and electron-withdrawing groups (the "pull") are attached to the quinoxaline core. mdpi.com The this compound structure embodies this principle, with the electron-donating amine (-NH₂) and methyl (-CH₃) groups pushing electron density into the inherently electron-deficient quinoxaline ring system.
Key design principles include:
Functionalization: Introducing specific substituents to the quinoxaline skeleton is a primary strategy for tuning its sensing properties. Electron-donating groups enhance the electron density and can modify the energy levels of the molecular orbitals, influencing the absorption and emission wavelengths. mdpi.com
Receptor Site Integration: A binding or receptor site for the target analyte is incorporated into the probe's structure. This site is designed to selectively interact with the analyte (e.g., a metal ion or an amine), triggering a conformational or electronic change in the molecule.
Signal Transduction: The interaction between the receptor and the analyte must translate into a measurable optical signal. This can be a change in color (colorimetric sensor) or an enhancement or quenching of fluorescence (fluorometric sensor). arabjchem.org For example, a new quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), was designed as a dual-purpose chemosensor that shows a colorimetric response to Fe³⁺ and a fluorescence quenching response to Cu²⁺. arabjchem.org
Solubility and Biocompatibility: For applications in aqueous or biological systems, hydrophilic groups can be introduced to improve water solubility. mdpi.com The biocompatibility of the quinoxaline core makes these probes suitable for labeling and imaging in biological contexts. mdpi.com
By strategically modifying the quinoxaline structure, researchers can create probes with high sensitivity and selectivity for a desired target. rsc.org
Mechanisms of Sensing and Detection
The detection capabilities of quinoxaline-based sensors are governed by several photophysical mechanisms that are triggered upon interaction with an analyte.
Intramolecular Charge Transfer (ICT): In push-pull systems, the absorption and emission of light are governed by an ICT process from the donor group to the acceptor quinoxaline core. When the probe binds to an analyte, the electron density distribution is altered, which in turn modifies the ICT character and leads to a shift in the absorption or fluorescence spectrum. researchgate.net
Fluorescence Quenching: This is a common mechanism for detecting paramagnetic species like Cu²⁺ ions. arabjchem.org Upon binding of the Cu²⁺ ion to the quinoxaline probe, the fluorescence is "turned off" or quenched. This can occur through processes such as electron transfer or energy transfer from the excited state of the fluorophore to the metal ion. arabjchem.org
Colorimetric Response: The binding of an analyte can lead to a significant change in the electronic structure of the probe, causing a shift in the maximum absorption wavelength (λmax). This shift can move the absorption from the UV region to the visible region, resulting in a distinct color change that is visible to the naked eye. This mechanism is particularly useful for rapid, semi-quantitative "in-field" analyses. mdpi.commdpi.com For example, acid-doped quinoxaline derivatives function as pH indicators, changing color when exposed to alkaline volatile amines. mdpi.com
Aggregation-Induced Emission (AIE): Some quinoxaline derivatives are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. researchgate.net The detection mechanism relies on the analyte inducing the aggregation of the probe molecules. For instance, protonated 1,2-dihydroquinoxaline derivatives can detect amine vapors; the amine deprotonates the sensor, causing it to revert to its fluorescent parent form, thereby "turning on" the emission. researchgate.net
The table below summarizes the sensing performance of selected quinoxaline-based probes from recent literature.
| Probe | Analyte Detected | Sensing Mechanism | Detection Limit | Observed Signal |
| DHQ (Quinoxaline dihydrazone) | Fe³⁺ | Colorimetric | 1.60 x 10⁻⁵ M nih.gov | Absorption spectral change nih.gov |
| HQNM | Ni²⁺ | Colorimetric | 1.47 µM nih.gov | Absorption spectral change nih.gov |
| QM (6-methyl-2,3-di(quinoline-2-yl)quinoxaline) | Fe³⁺ | Colorimetric | 0.28 µM | Colorless to yellow arabjchem.org |
| QM (6-methyl-2,3-di(quinoline-2-yl)quinoxaline) | Cu²⁺ | Fluorescence Quenching | 0.46 µM | "Turn-off" fluorescence arabjchem.org |
| H⁺DQ2 (Protonated 1,2-dihydroquinoxaline derivative) | Ammonia (B1221849) Vapor | Aggregation-Induced Emission | 690 ppb | "Turn-on" fluorescence researchgate.net |
Electrochromic Materials
Electrochromic materials are substances that can reversibly change their optical properties, such as color or transparency, when a voltage is applied. The quinoxaline framework is a valuable component in the design of such materials due to its electrochemical activity and stable π-conjugated system. rsc.org
Pyrrolo[1,2-α]quinoxaline, a related nitrogen-containing skeleton, has been used to construct donor-acceptor (D-A) type electroactive materials. rsc.org In a study, triphenylamine (B166846) (a strong electron donor) was combined with pyrrolo[1,2-α]quinoxaline units (the acceptor) to create novel materials for electrochromic devices. rsc.org The principle relies on tuning the energy gap of the material by modifying the electron-withdrawing or -donating strength of substituents on the quinoxaline core. rsc.org Applying an external potential alters the oxidation state of the material, leading to a change in its light absorption characteristics and thus a visible color change.
For this compound, the amine and methyl groups act as electron donors, and the quinoxaline core acts as the electron acceptor, creating an intrinsic D-A structure. This makes the compound and its derivatives promising candidates for electrochromic applications. By polymerizing or incorporating such molecules into a larger matrix, stable electrochromic films can be developed. Devices based on these materials have demonstrated good stability and reversibility, which are crucial for practical applications like smart windows, displays, and optical communication systems. rsc.orgnih.gov
Catalytic Component and Ligand Design in Materials
The nitrogen atoms within the quinoxaline ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows quinoxaline derivatives to function as effective ligands in coordination chemistry and catalysis. arabjchem.org The design of ligands is fundamental to controlling the reactivity and selectivity of metal-based catalysts.
Quinoxaline-based structures can be incorporated as ligands to synthesize metal complexes that catalyze various chemical transformations. The electronic properties of the quinoxaline ligand, which can be tuned by substituents like the amino and dimethyl groups, directly influence the catalytic activity of the metal center. For example, the electron-donating nature of the substituents in this compound would increase the electron density on the coordinating nitrogen atoms, potentially enhancing the stability and modifying the reactivity of the resulting metal complex.
While specific catalytic applications of this compound are not extensively detailed, the broader family of quinoxaline and related nitrogen-heterocycle ligands has been used in polymerization reactions, such as for methyl methacrylate (B99206) (MMA). researchgate.net The design involves creating a specific coordination environment around a metal center (e.g., Palladium(II), Aluminum, Zinc) to control the polymerization process. researchgate.net The stability and tunable electronic nature of the quinoxaline scaffold make it a versatile platform for designing bespoke ligands for a wide range of catalytic applications in materials science.
Advanced Analytical Methodologies for 6,7 Dimethylquinoxalin 2 Amine Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 6,7-Dimethylquinoxalin-2-amine, enabling its separation from complex matrices and accurate quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) are particularly valuable, each offering distinct advantages depending on the analytical requirements.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) offers exceptional sensitivity and selectivity for the quantification of this compound. The inherent fluorescence of the quinoxaline (B1680401) ring system can be exploited for direct detection. However, to enhance sensitivity, pre-column derivatization is a common strategy. nih.govplos.org This involves reacting the primary amine group of the target compound with a fluorogenic reagent to form a highly fluorescent product.
A widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.govlibretexts.org This reaction is rapid and can be automated in modern HPLC systems, improving reproducibility. axionlabs.com The resulting derivative can be detected at picomolar concentrations.
The separation is typically achieved on a reversed-phase column, such as a C18, using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The fluorescence detector is set to the specific excitation and emission wavelengths of the derivative to ensure selective detection.
Table 1: Illustrative HPLC-FLD Parameters for Derivatized this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Sodium Acetate Buffer (pH 5.4) |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 0-20 min, 20% to 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Derivatization Reagent | o-phthalaldehyde (OPA) / 3-mercaptopropionic acid |
| Excitation Wavelength | ~230 nm |
| Emission Wavelength | ~450 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) and Flame Ionization Detection (FID) for Amine Analysis
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust technique for the quantification of volatile and thermally stable organic compounds. However, the direct analysis of primary aromatic amines like this compound can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the GC column. labrulez.comvt.edu To overcome these issues, derivatization is employed to increase volatility and reduce polarity. researchgate.net
Acylation is a common derivatization technique where the active hydrogen of the amine group is replaced with an acyl group. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a stable and more volatile amide derivative. iu.edu Another approach is the reaction with chloroformates, like propyl chloroformate, to form carbamate (B1207046) derivatives. vt.eduphenomenex.com These reactions are typically straightforward and produce derivatives with excellent chromatographic properties.
The analysis is performed on a capillary column specifically designed for amine analysis, such as an Agilent CP-Volamine column, which has a stationary phase tailored to reduce peak tailing for basic compounds. nih.gov A temperature-programmed analysis ensures the efficient separation of the derivative from other components in the sample. GC-FID provides a wide linear range and is a cost-effective method for routine quantitative analysis. chromatographyonline.com
Table 2: Representative GC-FID Conditions for Derivatized this compound
| Parameter | Condition |
| Column | CP-Volamine (e.g., 60 m x 0.32 mm) or equivalent |
| Carrier Gas | Helium, constant flow |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Injection Mode | Splitless |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) or Propyl Chloroformate |
| Detector | Flame Ionization Detector (FID) |
Ion Chromatography for Amines
Ion chromatography (IC), specifically cation-exchange chromatography, is a powerful technique for the separation and quantification of amines based on their charge. nih.gov As this compound is a basic compound that will be protonated under acidic conditions, it can be effectively retained and separated on a cation-exchange column.
Modern high-capacity cation-exchange columns, such as the Dionex IonPac CS19, are designed to separate a wide range of amines, including hydrophobic and polyvalent amines, using a simple acidic eluent like methanesulfonic acid. thermofisher.com The separation mechanism involves the reversible interaction of the protonated amine with the negatively charged functional groups of the stationary phase. Elution is achieved by increasing the concentration of competing ions in the mobile phase.
Detection is typically accomplished using suppressed conductivity. This method provides high sensitivity by chemically reducing the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to a low baseline noise and excellent detection limits. This technique is particularly useful for analyzing the compound in aqueous matrices.
Table 3: Typical Ion Chromatography Parameters for this compound Analysis
| Parameter | Condition |
| Column | Cation-exchange column (e.g., Dionex IonPac CS19) |
| Eluent | Methanesulfonic acid (MSA) gradient |
| Flow Rate | 1.0 mL/min |
| Detection | Suppressed Conductivity |
| Suppressor | Cation Self-Regenerating Suppressor |
| Injection Volume | 25 µL |
| Column Temperature | 30 °C |
Advanced Sample Preparation Techniques (e.g., Solid-Phase Extraction, Derivatization)
Effective sample preparation is critical for accurate and reliable analysis, serving to isolate this compound from interfering matrix components and to pre-concentrate it to detectable levels.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. researchgate.net For an aromatic compound like this compound, a reversed-phase sorbent such as C18 silica (B1680970) is often effective. The procedure involves conditioning the sorbent, loading the sample (often under pH conditions that ensure the analyte is in a less polar state), washing away interferences with a weak solvent, and finally eluting the target compound with a strong organic solvent. researchgate.net For cation-exchange SPE, the sorbent retains the protonated amine, which is then eluted by a change in pH or an increase in ionic strength. researchgate.net
Derivatization , as previously discussed for HPLC and GC, is also a key sample preparation step. researchgate.net It modifies the analyte to enhance its detectability and improve its chromatographic behavior. researchgate.net For HPLC-FLD, derivatization creates a fluorescent product from a non-fluorescent or weakly fluorescent amine. nih.gov For GC, derivatization increases the volatility and thermal stability of the polar amine. researchgate.net Common derivatizing agents for primary amines include:
For HPLC: o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), dansyl chloride. nih.govresearchgate.net
For GC: Acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., BSTFA), and alkylating agents (e.g., chloroformates). researchgate.netphenomenex.com
The choice of technique depends on the analytical method to be used, the nature of the sample matrix, and the required sensitivity.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a definitive tool for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule. nih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons.
Aromatic Protons: Two singlets are expected in the aromatic region for the protons at the C-5 and C-8 positions of the quinoxaline ring.
Heterocyclic Proton: A singlet for the proton at the C-3 position.
Methyl Protons: Two singlets for the two methyl groups at the C-6 and C-7 positions. These may have very similar chemical shifts.
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be variable and dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. For this compound, distinct signals are expected for:
The eight carbons of the quinoxaline ring system. The chemical shifts will be influenced by the nitrogen atoms and the substituents (amine and methyl groups). Quaternary carbons will typically appear as less intense signals.
The two methyl carbons, which are expected in the aliphatic region of the spectrum.
Analysis of chemical shifts, integration of proton signals, and splitting patterns provides unambiguous confirmation of the compound's structure. nih.govacs.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-NH₂ | broad singlet, variable | ~152 |
| C3-H | ~7.9-8.1 | ~125-127 |
| C5-H | ~7.2-7.4 | ~126-128 |
| C6-CH₃ | ~2.4 | ~20-22 |
| C7-CH₃ | ~2.4 | ~20-22 |
| C8-H | ~7.2-7.4 | ~126-128 |
| Quaternary Carbons (C4a, C6, C7, C8a) | - | ~130-145 |
Note: Predicted values are based on data from structurally similar quinoxaline derivatives and general substituent effects. Actual experimental values may vary.
Mass Spectrometry (MS, ESI-MS, HRMS) for Structural Confirmation and Purity
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.
Detailed Research Findings:
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is particularly well-suited for the analysis of quinoxaline derivatives. In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. The high-resolution capabilities of instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers allow for the determination of the accurate mass of this ion, which can be used to confirm its elemental formula (C₁₀H₁₁N₃).
Collision-induced dissociation (CID) of the [M+H]⁺ ion in the gas phase provides characteristic fragment ions that are diagnostic for the compound's structure. The fragmentation of protonated amino acids and related nitrogen-containing heterocyclic compounds often involves the loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). nih.govnih.gov For this compound, the fragmentation is likely to be initiated by cleavages related to the amino group and the quinoxaline ring system.
Key fragmentation pathways for the quinoxaline core may involve ring opening and subsequent cleavages. The presence of the amino group introduces specific fragmentation patterns, often initiated by the loss of ammonia or related nitrogen-containing fragments. The methyl groups on the benzene (B151609) ring can also influence fragmentation, potentially through rearrangements.
Interactive Data Table: Predicted ESI-MS Fragmentation of this compound
| m/z of Precursor Ion [M+H]⁺ | Proposed Neutral Loss | m/z of Fragment Ion | Proposed Fragment Structure/Identity |
| 174.10 | NH₃ | 157.09 | Protonated dimethylquinoxaline |
| 174.10 | HCN | 147.09 | Result of ring contraction |
| 174.10 | CH₃ | 159.08 | Loss of a methyl radical |
Note: The m/z values are theoretical and would be confirmed by high-resolution mass measurements in an experimental setting.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Detailed Research Findings:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features: a primary amino group (-NH₂), an aromatic quinoxaline ring system, and methyl groups (-CH₃).
The primary amine will be identified by two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com An N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The aromatic C-N stretching vibration will likely appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com
The quinoxaline core will give rise to several bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. vscht.cz Aromatic C=C and C=N stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region. udel.edu The methyl groups will be evidenced by C-H stretching absorptions in the 3000-2850 cm⁻¹ range. vscht.cz
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3010 | Medium |
| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |
| Methyl Groups | C-H Stretch | 2950 - 2850 | Medium |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelengths of maximum absorption (λmax) are related to the energy difference between the electronic ground state and excited states.
Detailed Research Findings:
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π-π* and n-π* electronic transitions within the conjugated quinoxaline ring system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline core, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
Quinoxaline derivatives typically exhibit intense absorption bands in the 250–350 nm range, which are assigned to π-π* transitions. mdpi.com A weaker absorption in the visible region (around 400–500 nm) can sometimes be observed, which is attributed to charge-transfer transitions. mdpi.com The exact position and intensity of these bands are influenced by the solvent polarity.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax Range (nm) | Solvent | Relative Molar Absorptivity (ε) |
| π-π | 250 - 280 | Methanol | High |
| π-π | 320 - 360 | Methanol | Medium to High |
| n-π* / Charge Transfer | 380 - 450 | Methanol | Low to Medium |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is used to study the photophysical properties of a molecule by exciting it with light of a specific wavelength and measuring the emitted light at a longer wavelength. This technique provides information about the molecule's excited states and its potential applications in areas such as fluorescent probes.
Detailed Research Findings:
Many quinoxaline derivatives are known to be fluorescent. nih.govnih.gov The formation of a quinoxaline derivative can lead to a significant increase in fluorescence intensity. nih.govnih.gov The fluorescence properties, including the excitation and emission maxima and the quantum yield, are highly dependent on the molecular structure and the solvent environment.
For this compound, the amino and methyl substituents on the quinoxaline core will influence its photophysical properties. The emission is expected to originate from the relaxation of the lowest singlet excited state (S₁) to the ground state (S₀). The nature and length of the peptide chain can affect the fluorescence properties of quinoxaline derivatives, as can the presence of organic solvents, salts, and denaturants. nih.gov It is anticipated that this compound will exhibit fluorescence with an emission maximum that is red-shifted relative to its longest-wavelength absorption band.
Interactive Data Table: Predicted Photophysical Properties of this compound
| Property | Predicted Value/Range | Conditions |
| Excitation Wavelength (λex) | 360 - 400 nm | Room temperature, in ethanol (B145695) |
| Emission Wavelength (λem) | 420 - 480 nm | Room temperature, in ethanol |
| Stokes Shift | 60 - 80 nm | - |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | Relative to a standard (e.g., quinine (B1679958) sulfate) |
Advanced Structural Elucidation Methods (e.g., X-ray Crystallography if available)
While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state.
Detailed Research Findings:
For a potential crystal structure of this compound, it would be expected that the quinoxaline core is largely planar. The amino group would likely participate in intermolecular hydrogen bonding with neighboring molecules, which would be a dominant feature of the crystal packing. The dimethyl substitution pattern on the benzene ring would also influence the packing arrangement.
Development and Validation of Analytical Protocols
The development and validation of robust analytical protocols are essential for the routine analysis of this compound, for example, in quality control or in biological matrices. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.
Detailed Research Findings:
A typical analytical protocol for this compound would involve an HPLC method with UV or fluorescence detection. A reversed-phase C18 column would likely be suitable for separation. nih.govsielc.com The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol, run in either isocratic or gradient elution mode. nih.govsielc.com
The validation of such a method would be performed according to established guidelines and would include the assessment of the following parameters:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. tandfonline.com
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in a spiked matrix. tandfonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. tandfonline.com
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Interactive Data Table: Key Parameters for a Typical HPLC Method for this compound
| Parameter | Typical Condition/Value |
| Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~260 nm or ~340 nm) or Fluorescence |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6,7 Dimethylquinoxalin 2 Amine Derivatives
Impact of Substituent Position and Electronic Nature on Reactivity and Properties
The reactivity and properties of quinoxaline (B1680401) derivatives are significantly influenced by the position and electronic nature of substituents on the quinoxaline core. The main sites for substitution on the quinoxaline ring are the first, second, third, sixth, and/or seventh positions. mdpi.com
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in the reactivity of aromatic amines. For instance, in the context of epoxy-amine reactions, the presence of substituents with a large negative charge in the ortho position can increase the activation energy. researchgate.net Conversely, electron-releasing groups can enhance the nucleophilicity of the amine, potentially lowering the activation energy of reactions. researchgate.net
In a study of 2,3-substituted quinoxalin-6-amine analogs, it was observed that furan (B31954) substitutions at the 2,3-positions were more favorable for biological activity compared to other groups. nih.gov Furthermore, the nature of the substituent at the 6-position was found to be critical, with sulfonamide substitution being detrimental to growth inhibitory activity. nih.gov This highlights the intricate interplay between the electronic character of a substituent and its position on the quinoxaline ring.
The following table summarizes the impact of various substituents on the properties of quinoxaline derivatives based on available research:
| Substituent | Position(s) | Impact on Properties |
| Furan | 2,3 | Favorable for antiproliferative activity. nih.gov |
| Sulfonamide | 6 | Decreased growth inhibitory activity. nih.gov |
| Electron-releasing groups (e.g., OCH₃) | R₁, R₂, R₃ | Essential for certain anticancer activities. mdpi.com |
| Electron-withdrawing groups (e.g., CF₃, OCF₃) | - | Can decrease anticancer activity. mdpi.com |
Correlation of Molecular Structure with Optical and Electronic Characteristics
The molecular structure of quinoxaline derivatives is intrinsically linked to their optical and electronic properties. These compounds are known to be part of privileged scaffolds in the development of imaging agents due to their fluorescence enhancement capabilities, often through ligand-to-metal charge transfer. nih.gov
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in correlating molecular structure with electronic properties. researchgate.net Parameters like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE) are calculated to understand the electronic behavior of these molecules. researchgate.net These quantum chemical parameters can be correlated with experimentally observed properties, such as corrosion inhibition efficiency. researchgate.net
The design of molecules with specific nonlinear optical (NLO) properties also relies heavily on understanding the structure-property relationship. researchgate.net For NLO applications, chromophores with a donor-π-acceptor (D-π-A) structure are often designed. researchgate.net The arrangement and nature of the donor, acceptor, and the conjugated π-system within the quinoxaline framework would directly dictate the NLO response.
Systematic Variations of the Amino Group and their Consequences
The primary amino group at the 2-position of 6,7-dimethylquinoxaline (B1295950) is a key functional handle for systematic modifications. Its reactivity allows for the introduction of a wide array of substituents, leading to diverse chemical and biological profiles.
Studies on related quinoxaline scaffolds have shown that the nature of the amine can be critical for activity. For example, in some anticancer quinoxalines, a secondary amine at the third position was found to increase activity, while primary and tertiary amines at the same position led to a decrease. mdpi.com The presence of an NH or NCH₃ group at the second position has also been identified as essential for the activity of certain derivatives. mdpi.com
The conversion of the primary amine into other functional groups, such as amides or ureas, has been explored. In a library of quinoxalin-6-amine analogs, the amino group was functionalized with acetyl chloride and phenylisocyanate to form the corresponding amides and ureas. nih.gov These modifications significantly altered the biological activity of the parent compound.
The reactivity of the primary amine can sometimes lead to the formation of by-products, necessitating careful control of reaction conditions. For instance, in the synthesis of Schiff bases from 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the high reactivity of the primary amine required the reaction to be carried out at 0 °C to avoid side reactions. nih.gov
Influence of the 6,7-Dimethyl Moieties on Overall Compound Behavior
The presence of these methyl groups can impact the solubility, lipophilicity, and crystal packing of the molecule. In a broader context of substituted heterocycles, the introduction of methyl groups has been shown to affect enantioselectivity in catalytic reactions. acs.org For example, 6,7-dimethyl-1,2-dihydrophthalazine was obtained with high enantiomeric excess in a particular reaction, indicating the influence of the dimethyl substituents on the stereochemical outcome. acs.org
Furthermore, the steric bulk of the methyl groups can influence the conformation of the molecule and its interactions with biological targets or other molecules in a material's matrix. This can have implications for the design of molecules with specific binding affinities or material properties.
Design Principles for Targeted Material Applications Based on SAR/SPR
The insights gained from SAR and SPR studies on 6,7-dimethylquinoxalin-2-amine and its derivatives provide a rational basis for designing new materials with targeted applications.
For the development of optical materials , the focus would be on modifying the quinoxaline core to enhance properties like fluorescence or nonlinear optical response. This could involve:
Introducing strong electron-donating and electron-accepting groups at specific positions to create a D-π-A system.
Extending the π-conjugated system to shift absorption and emission wavelengths.
Incorporating metal-coordinating moieties to exploit ligand-to-metal charge transfer for enhanced fluorescence.
For electronic materials , such as those used in organic electronics or as corrosion inhibitors, the design principles would center on tuning the electronic energy levels and intermolecular interactions. This could be achieved by:
Systematically varying substituents to modulate the HOMO and LUMO energy levels, thereby controlling the charge injection and transport properties.
Designing molecules that self-assemble into well-ordered structures to facilitate efficient charge transport.
For corrosion inhibition, designing molecules with multiple binding sites to enhance their adsorption onto metal surfaces. researchgate.net
The following table outlines some design principles based on SAR/SPR for targeted applications:
| Target Application | Design Principle | Rationale |
| Fluorescent Probes | Introduction of metal-chelating groups | To induce fluorescence enhancement upon metal binding. nih.gov |
| Nonlinear Optical Materials | Creation of a D-π-A architecture | To maximize the second-order nonlinear optical response. researchgate.net |
| Corrosion Inhibitors | Inclusion of multiple heteroatoms (N, O) and aromatic rings | To promote strong adsorption on metal surfaces through multiple interaction points. researchgate.net |
| Biologically Active Agents | Strategic placement of hydrogen bond donors/acceptors and lipophilic/hydrophilic groups | To optimize interactions with specific biological targets and improve pharmacokinetic properties. mdpi.comnih.gov |
By systematically applying these design principles, researchers can tailor the properties of this compound derivatives to meet the specific demands of a wide range of material and biological applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-Dimethylquinoxalin-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation of 1,2-diamines with 1,2-diketones under acidic or basic catalysis. Key variables include temperature (80–120°C), solvent polarity (e.g., ethanol, DMF), and catalyst choice (e.g., HCl, NaOH). Yield optimization requires balancing reactant stoichiometry and reaction time to avoid side reactions like over-alkylation .
- Characterization : Confirm structure via / NMR, FTIR (amine N-H stretch at ~3400 cm), and HPLC purity analysis (>95%) .
Q. How can researchers validate the biological activity of this compound against enzymatic targets?
- Experimental Design : Use enzyme inhibition assays (e.g., fluorescence-based kinetics) with positive controls. For cellular studies, employ dose-response curves (IC determination) and assess cytotoxicity via MTT assays. Include replicates (n ≥ 3) to ensure statistical significance .
- Data Interpretation : Compare inhibition constants (K) across analogs to establish structure-activity relationships (SARs). Cross-validate with molecular docking to identify binding motifs .
Q. What spectroscopic techniques are critical for characterizing quinoxaline derivatives like this compound?
- Key Methods :
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.2–2.8 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state analysis .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Approach : Use a 2 factorial design to test variables (e.g., temperature, catalyst concentration, solvent). Analyze main effects and interactions via ANOVA. For example, higher temperatures may accelerate cyclization but increase side-product formation .
- Case Study : In a multi-gram synthesis, triethylamine (3 eq.) in ethanol under reflux achieved 85% yield, while reducing equivalents lowered regioselectivity .
Q. What strategies resolve contradictions in reported biological activities of quinoxaline analogs?
- Data Reconciliation :
Theoretical Frameworks : Re-evaluate assumptions (e.g., target specificity vs. off-target effects) using kinetic models or proteomic profiling.
Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH) across labs.
Meta-Analysis : Pool data from multiple studies to identify trends obscured by small sample sizes .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Tools :
- DFT Calculations : Simulate transition states for nucleophilic substitution or cycloaddition reactions.
- Molecular Dynamics : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates).
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methods :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
- Membrane Technologies : Employ nanofiltration to remove low-MW impurities (<500 Da).
Methodological Best Practices
Q. How should researchers design SAR studies for this compound derivatives?
- Stepwise Strategy :
Core Modification : Vary substituents at positions 6 and 7 (e.g., halogens, alkoxy groups).
Pharmacophore Mapping : Use 3D-QSAR to correlate steric/electronic properties with activity.
In Silico Screening : Prioritize analogs with predicted ADMET profiles (e.g., CNS permeability) .
Q. What are the pitfalls in interpreting mechanistic data for quinoxaline-based enzyme inhibitors?
- Common Errors :
- Overlooking Allosteric Effects : Use mutagenesis to confirm binding sites.
- Ignoring Redox Activity : Test for compound stability under assay conditions (e.g., glutathione-mediated reduction).
- Validation : Combine enzyme kinetics with cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
